![molecular formula C17H23N3O3 B14429387 2,6-Dimethoxy-N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzamide CAS No. 82559-60-2](/img/structure/B14429387.png)
2,6-Dimethoxy-N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethoxy-N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with two methoxy groups at the 2 and 6 positions, and a pyrazolyl group at the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzamide can be achieved through a multi-step process:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone under acidic conditions. The reaction typically involves heating the mixture to promote cyclization.
Alkylation: The pyrazole ring is then alkylated with 2-methylbutan-2-yl bromide in the presence of a base such as potassium carbonate to introduce the 2-methylbutan-2-yl group.
Coupling with Benzamide: The final step involves coupling the alkylated pyrazole with 2,6-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethoxy-N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 2,6-dimethoxybenzoic acid or 2,6-dimethoxybenzaldehyde.
Reduction: Formation of 2,6-dimethoxy-N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Dimethoxy-N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or liquid crystals.
Biological Studies: It can be used to study the interaction of benzamide derivatives with biological targets, such as enzymes or receptors.
Mécanisme D'action
The mechanism of action of 2,6-Dimethoxy-N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. The benzamide moiety can interact with proteins or enzymes, potentially inhibiting their activity. The methoxy groups and the pyrazolyl group can enhance the binding affinity and specificity of the compound for its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethoxybenzamide: Lacks the pyrazolyl group, making it less complex and potentially less active.
N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzamide: Lacks the methoxy groups, which may reduce its binding affinity and specificity.
Uniqueness
2,6-Dimethoxy-N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzamide is unique due to the presence of both methoxy groups and the pyrazolyl group, which can enhance its biological activity and binding specificity compared to similar compounds.
Propriétés
Numéro CAS |
82559-60-2 |
|---|---|
Formule moléculaire |
C17H23N3O3 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
2,6-dimethoxy-N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C17H23N3O3/c1-6-17(2,3)13-10-14(20-19-13)18-16(21)15-11(22-4)8-7-9-12(15)23-5/h7-10H,6H2,1-5H3,(H2,18,19,20,21) |
Clé InChI |
KHEHDYDAUMCQBM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=CC(=NN1)NC(=O)C2=C(C=CC=C2OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


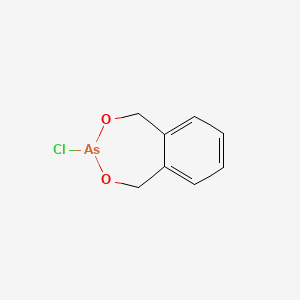
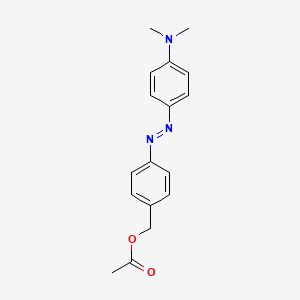
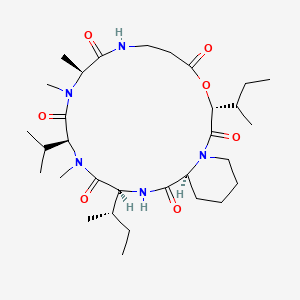
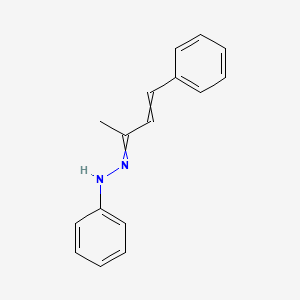
![5H-Pyrido[3,2-b]carbazole-5,11(6H)-dione](/img/structure/B14429335.png)
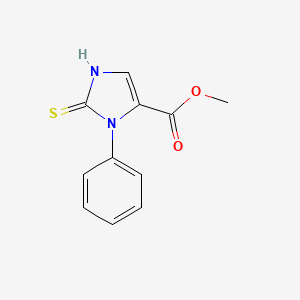
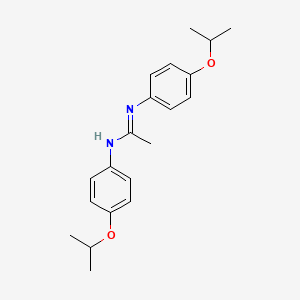
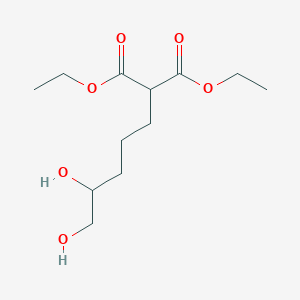
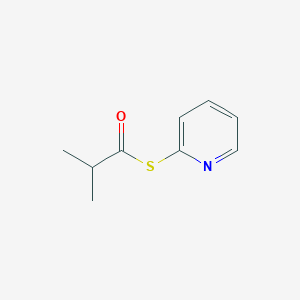
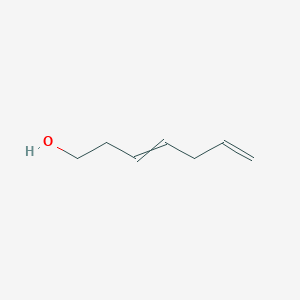
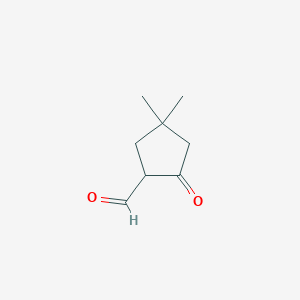


![4-[(E)-(1,3-Thiazol-2-yl)diazenyl]aniline](/img/structure/B14429417.png)
